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D-Glucose-13C,d7

Cat. No.: B1160273
M. Wt: 188.19
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Description

Significance of Stable Isotope Labeling in Contemporary Biochemical Research

Stable isotope labeling is a sophisticated technique that allows scientists to track the journey of molecules through complex biochemical pathways. shimadzu.comcreative-proteomics.com Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that contain an extra neutron, making them slightly heavier but chemically identical to their more common counterparts. nih.govrug.nl This key difference ensures that they participate in metabolic reactions in the same manner as their unlabeled analogs, without posing any radiation risk to researchers or subjects. rug.nlfrontiersin.org

The primary advantage of using stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D) lies in their ability to act as tracers. creative-proteomics.com By introducing a molecule labeled with a stable isotope into a biological system, researchers can follow its transformation into various downstream metabolites. nih.gov This process, often analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic picture of metabolic fluxes—the rates of turnover in metabolic pathways. nih.govnih.govnih.gov This allows for a deeper understanding of cellular physiology and the regulation of metabolic networks. nih.govnih.gov

The applications of stable isotope labeling are vast and have significantly impacted numerous fields of research:

Metabolic Flux Analysis (MFA): This is a cornerstone application where stable isotopes are used to quantify the flow of atoms through metabolic networks, providing insights into the activity of pathways like glycolysis, the citric acid cycle (TCA cycle), and the pentose (B10789219) phosphate (B84403) pathway (PPP). shimadzu.comnih.gov

Metabolomics: Stable isotope labeling aids in the identification and quantification of metabolites, enhancing the accuracy of metabolomic studies. nih.gov

Disease Research: By tracing metabolic pathways, researchers can identify abnormalities associated with diseases such as cancer and diabetes. shimadzu.com

Drug Development: Understanding how drugs affect metabolic pathways is crucial for their development and for optimizing dosage regimens. frontiersin.org

Rationale for D-Glucose-13C,d7 as a Multifaceted Metabolic Tracer

This compound is a specially designed glucose molecule where all six carbon atoms are replaced with the stable isotope ¹³C, and seven hydrogen atoms are replaced with deuterium. shimadzu.com This dual labeling makes it an exceptionally informative tracer for several reasons:

Comprehensive Carbon Tracing: The uniform labeling of all six carbon atoms with ¹³C allows researchers to track the fate of the entire carbon backbone of glucose as it is metabolized. This is crucial for studying pathways where the glucose molecule is broken down and its carbons are incorporated into various other molecules. oup.com

Dual Isotope Tracking: The presence of both ¹³C and deuterium allows for more complex experimental designs and analyses. The distinct mass shifts from both isotopes can be detected by mass spectrometry, providing multiple layers of information from a single tracer. shimadzu.com

Tracing Key Metabolic Pathways: this compound is central to studying fundamental energy-producing and biosynthetic pathways:

Glycolysis: Researchers can follow the conversion of the six-carbon glucose into three-carbon molecules like pyruvate (B1213749) and lactate (B86563). The distribution of ¹³C in these products reveals the activity of the glycolytic pathway. rsc.orgcreative-proteomics.com

TCA Cycle: The acetyl-CoA derived from labeled glucose enters the TCA cycle, and the ¹³C atoms are incorporated into cycle intermediates. Analyzing the labeling patterns of these intermediates provides a quantitative measure of TCA cycle flux. rsc.orgcreative-proteomics.com

Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for producing NADPH and precursors for nucleotide synthesis. Using specifically labeled glucose, such as this compound, allows for the determination of the relative flux through the oxidative and non-oxidative branches of the PPP. shimadzu.comasm.org

De Novo Lipogenesis: The synthesis of fatty acids from non-lipid precursors like glucose can be traced by following the incorporation of ¹³C and deuterium into newly synthesized lipids. nih.govresearchgate.net

Below are interactive data tables showcasing research findings from studies using labeled glucose to trace these metabolic pathways.

Table 1: Mass Isotopomer Distribution in Glycolytic Intermediates from [1-¹³C]glucose

This table illustrates how the label from [1-¹³C]glucose is distributed in key glycolytic and connected metabolites in astrocytes. The data shows the percentage of each metabolite pool that contains one extra mass unit (M+1) due to the ¹³C label.

MetaboliteMass Isotopomer Distribution (M+1 %)
Glucose-6-phosphate (G6P)~50%
Fructose-6-phosphate (F6P)~50%
3-Phosphoglycerate (3PG)~50%
Phosphoenolpyruvate (PEP)~50%
Pyruvate~50%
Lactate~50%

Data adapted from a study on astrocyte metabolism. frontiersin.org

Table 2: Metabolic Flux Ratios in the Central Carbon Metabolism of E. coli

This table shows the percentage of glucose uptake that is directed through glycolysis versus the pentose phosphate pathway in E. coli, as determined by ¹³C metabolic flux analysis.

Metabolic PathwayFlux (% of Glucose Uptake)
Glycolysis75%
Pentose Phosphate Pathway23%

Data from a study on E. coli metabolism. shimadzu.com

Table 3: Contribution of Glucose to De Novo Lipogenesis

This table demonstrates the level of de novo lipogenesis in pancreatic cancer cells (PANC-1) versus normal pancreatic epithelial cells (HPDE6) when cultured with D-Glucose-d7. The ratio of the C-D signal (from the tracer) to the C-H signal (endogenous lipids) indicates the rate of new lipid synthesis.

Cell LineC-D/C-H Signal Ratio (Arbitrary Units)
HPDE6 (Normal)~0.1
PANC-1 (Cancer)~0.8

Data adapted from a study on de novo lipogenesis in cancer cells. nih.gov

Historical Development and Evolution of Stable Isotope Tracing Methodologies in Metabolism

The concept of using isotopes to trace metabolic pathways dates back to the 1930s with the pioneering work of Rudolph Schoenheimer and David Rittenberg . nih.govresearchgate.net Their initial experiments used deuterium to label fatty acids and amino acids, revealing the dynamic state of body constituents—a revolutionary concept at the time. rug.nlnih.gov This work laid the foundation for the entire field of metabolic tracing. researchgate.net

The evolution of this field has been intrinsically linked to advancements in analytical technology, particularly mass spectrometry (MS) . nih.gov Here is a brief timeline of key developments:

Early 1900s: J.J. Thomson develops the first mass spectrometer. wikipedia.org

1930s: Schoenheimer and Rittenberg conduct their seminal experiments using deuterium as a tracer. nih.govresearchgate.net

1940s: The principles of gas chromatography (GC) are established.

1960s-1970s: The coupling of gas chromatography with mass spectrometry (GC-MS) allows for the separation and analysis of complex mixtures of metabolites, a significant leap forward for metabolic profiling. nih.govnews-medical.net

1980s: The development of "soft ionization" techniques like electrospray ionization (ESI) enables the analysis of larger and more fragile biomolecules. nih.gov This paves the way for liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.com

1990s-Present: Continuous improvements in the sensitivity, resolution, and speed of MS instrumentation, along with the development of sophisticated software for data analysis, have made stable isotope tracing a routine and powerful tool in biochemical research. nih.govazolifesciences.com

These technological advancements have enabled researchers to move from simple qualitative observations to precise quantitative measurements of metabolic fluxes, providing unparalleled insights into the workings of living systems. nih.gov

Properties

Molecular Formula

C₅¹³CH₅D₇O₆

Molecular Weight

188.19

Synonyms

D-Glucose-1-13C,1,2,3,4,5,6,6-d7;  D-Glucopyranose-13C,d7;  Glucopyranose-13C,d7;  NSC 287045-13C,d7; 

Origin of Product

United States

Theoretical Underpinnings of Stable Isotope Tracing with D Glucose 13c,d7

Principles of Isotopic Enrichment and Distribution in Biological Systems

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org The fundamental principle of stable isotope tracing lies in introducing a molecule (a "tracer") into a biological system where one or more of its atoms have been replaced by a heavier stable isotope, such as replacing ¹²C with ¹³C or ¹H with ²H. nih.govcreative-proteomics.com This labeled compound is chemically identical to its unlabeled counterpart (the "tracee") and thus participates in the same biochemical reactions. nih.gov However, its increased mass allows it to be distinguished and quantified by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

When a substrate like D-Glucose-13C,d7 is introduced into a biological system, it mixes with the endogenous pool of unlabeled glucose. As this mixed pool of glucose is taken up by cells and metabolized, the ¹³C and ²H atoms are incorporated into various downstream metabolites. The extent to which a metabolite becomes labeled is known as its isotopic enrichment. researchgate.net This enrichment is a function of the relative concentrations of the labeled tracer and the unlabeled tracee, as well as the rates of metabolic fluxes through the pathways in which the metabolite participates. researchgate.net By measuring the isotopic enrichment in various metabolites over time, researchers can deduce the rates of metabolic pathways and the relative contributions of different substrates to cellular metabolism. kuleuven.be

The distribution of isotopes within a metabolite molecule, known as its mass isotopomer distribution (MID), provides even more detailed information. arxiv.org An isotopomer is a molecule that differs only in its isotopic composition. wikipedia.org For example, lactate (B86563) produced from [U-¹³C]-glucose (glucose uniformly labeled with ¹³C) will contain three ¹³C atoms, giving it a mass three units higher than unlabeled lactate. By analyzing the MIDs of key metabolites, it is possible to reconstruct the specific pathways through which the tracer molecule was processed. researchgate.net

Isotopic Position-Specific Labeling and Mass Isotopomer Distribution Analysis

The specific placement of isotopic labels within a tracer molecule, known as position-specific or positional labeling, is a powerful strategy for dissecting complex metabolic networks. kuleuven.benih.gov By labeling specific atoms of a substrate, one can trace the fate of those particular atoms through a series of biochemical reactions. kuleuven.be For instance, using [1-¹³C]glucose, where only the first carbon is labeled, allows researchers to distinguish the metabolic fate of this carbon atom from the other five carbons in the glucose molecule. wikipedia.org This approach is invaluable for determining the relative activities of branching metabolic pathways. kuleuven.be

Mass Isotopomer Distribution Analysis (MIDA) is the analytical process of measuring the relative abundances of all the mass isotopomers of a given metabolite. arxiv.org This analysis, typically performed using mass spectrometry, provides a detailed fingerprint of how the isotopic labels from a tracer have been incorporated into the metabolite's structure. nih.govresearchgate.net The resulting distribution can be mathematically modeled to provide quantitative estimates of metabolic fluxes. nih.gov

For a dually labeled tracer like this compound, MIDA becomes particularly informative. The ¹³C atoms will trace the path of the glucose carbon skeleton, while the deuterium (B1214612) atoms provide information about redox reactions and other processes involving C-H bond cleavage. nih.gov High-resolution mass spectrometry can differentiate between ions arising from ¹³C- and ²H-labeled tracers, allowing for the simultaneous determination of their respective enrichments. nih.gov

Characterization and Impact of Deuterium Kinetic Isotope Effects (KIEs) on Metabolic Pathways

When a hydrogen atom is replaced by a heavier deuterium atom, the rate of a chemical reaction involving the cleavage of the bond to that atom can be altered. This phenomenon is known as the Kinetic Isotope Effect (KIE). nih.govwikipedia.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. wikipedia.org The magnitude of the KIE is typically expressed as the ratio of the reaction rate with the lighter isotope (kH) to the rate with the heavier isotope (kD).

Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. acs.org The replacement of hydrogen with deuterium can lead to significant PKIEs, with kH/kD ratios typically ranging from 6 to 10 for C-H bond cleavage. wikipedia.org

A secondary kinetic isotope effect (SKIE) occurs when the bond to the labeled atom is not broken in the rate-determining step, but the isotopic substitution is at a position close to the reacting center. wikipedia.org SKIEs are generally much smaller than PKIEs but can still provide valuable mechanistic information. wikipedia.org For example, changes in hybridization at a carbon center during a reaction can lead to observable SKIEs for deuterium atoms attached to that carbon.

In metabolic studies using deuterium-labeled tracers, it is crucial to account for the potential loss of the deuterium label through exchange reactions. nih.gov Several enzymatic and non-enzymatic reactions, such as keto-enol tautomerization, involve the exchange of protons between a substrate and water. nih.gov If a deuterium atom is located at a position that undergoes such an exchange, it can be replaced by a proton from the surrounding aqueous environment, leading to a loss of the isotopic label. nih.gov

The extent of this label loss must be quantified to accurately interpret metabolic flux data. nih.govacs.org Studies using doubly labeled substrates (e.g., both ¹³C and ²H) can help to quantify this phenomenon. For example, by co-administering [6,6-²H₂, 6-¹³C]-glucose and a non-deuterated ¹³C-glucose tracer, researchers can compare the isotopic enrichment patterns in downstream metabolites to determine the percentage of deuterium loss at specific metabolic steps. nih.gov

A study investigating the metabolism of [6,6-²H₂]-glucose in the rat brain found significant deuterium label loss in several key metabolites. nih.govacs.orgnih.gov The following table summarizes the observed label loss in this study.

MetaboliteDeuterium Label Loss (%)
Lactate15.7 ± 2.6
Glutamate (B1630785)37.9 ± 1.1
Glutamine41.5 ± 5.2
Data from a study on rat brain metabolism using [6,6-²H₂]-glucose. acs.orgnih.gov

This data highlights the importance of accounting for label loss in quantitative metabolic studies.

Research has shown that the deuterium KIE for glucose metabolism is relatively small. nih.govismrm.org In a study using a double substrate/double labeling strategy in rat glioma cells and brain tissue, the measured KIE was found to be in the range of 4-6% for both glucose and its metabolic products. nih.govnih.govismrm.orgfigshare.com This small but measurable effect underscores the need to consider KIEs when designing and interpreting stable isotope tracing experiments with deuterium-labeled compounds.

Carbon-13 as a Tracer for Carbon Backbone Flux Mapping

In contrast to deuterium, the kinetic isotope effect for ¹³C is generally small and often considered negligible. nih.gov This is due to the much smaller relative mass difference between ¹³C and ¹²C (approximately 8%) compared to that between ²H and ¹H (100%). wikipedia.org This property makes ¹³C an excellent tracer for mapping the flow of carbon atoms through metabolic pathways without significantly perturbing the system's kinetics. nih.govnih.govnih.gov

By using specifically labeled [¹³C]glucose tracers, researchers can follow the carbon backbone of the glucose molecule as it is broken down and reassembled into new metabolites. researchgate.netnih.gov For example, [U-¹³C]glucose, where all six carbon atoms are labeled, is a global tracer that can be used to track the incorporation of glucose-derived carbon into a wide range of downstream pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. kuleuven.bemdpi.combiorxiv.org

The analysis of ¹³C labeling patterns in metabolites like amino acids, which are derived from TCA cycle intermediates, can provide detailed information about the activity of central carbon metabolism. mdpi.com This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a powerful tool for quantifying intracellular metabolic fluxes and has been widely applied in fields ranging from metabolic engineering to cancer research. nih.govnih.gov The combination of ¹³C and deuterium labeling in a single molecule like this compound offers the potential to simultaneously probe both carbon and hydrogen metabolism, providing a more comprehensive picture of cellular physiology.

Considerations for Isotopic Purity and Enrichment in Experimental Design

Isotopic Purity refers to the proportion of the labeled compound that consists of the desired isotopologue (in this case, glucose molecules containing six ¹³C atoms and seven deuterium atoms) relative to all other isotopic variants of the same compound. For instance, a batch of D-Glucose-¹³C₆,d₇ might contain small amounts of molecules with fewer than six ¹³C atoms or seven deuterium atoms. High isotopic purity is crucial to minimize ambiguity in tracing the metabolic fate of the intended labeled molecule.

Isotopic Enrichment , often expressed as atom percent excess (APE), is the percentage of a specific atom in a molecule that is a heavy isotope, above the natural abundance of that isotope. For D-Glucose-¹³C₆,d₇, this applies to both the carbon and hydrogen atoms. For example, a tracer with 99 atom % ¹³C indicates that 99% of the carbon atoms in the glucose molecules are the ¹³C isotope. The natural abundance of ¹³C is approximately 1.1%, so any enrichment above this level allows the tracer to be distinguished from endogenous, unlabeled glucose.

The meticulous design of a stable isotope tracing protocol is a prerequisite for obtaining meaningful results. mdpi.com This process involves selecting the appropriate tracer, defining the labeling protocol, and establishing sampling time points, all of which are optimized for the specific metabolic pathways under investigation. mdpi.com The choice of tracer is highly dependent on the biochemical reactions and enzymes of interest. mdpi.com

Impact on Data Interpretation

The precise isotopic purity and enrichment of the this compound tracer are essential for the accurate calculation of metabolite turnover and flux rates. Inaccurate values for these parameters can lead to significant errors in modeling metabolic pathways. For example, the presence of unlabeled or partially labeled glucose in the tracer stock can dilute the isotopic signal, leading to an underestimation of the contribution of the tracer to downstream metabolites.

It is standard practice to correct for the natural abundance of stable isotopes when analyzing data from tracer experiments. nih.gov However, this correction relies on the assumption that the isotopic composition of the tracer itself is accurately known. Therefore, verifying the isotopic purity and enrichment provided by the manufacturer is a critical step in rigorous experimental design.

Verification and Quality Control

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity and enrichment of labeled compounds like this compound. researchgate.netnih.gov Advances in Time-of-Flight (TOF) mass spectrometry, in particular, have enabled vastly improved resolution between different isotopologues, allowing for more accurate quantification of their relative abundances. almacgroup.comalmacgroup.com The general procedure involves:

Analysis of the Labeled Compound : The tracer is analyzed to determine the distribution of all its mass isotopologues.

Correction for Natural Abundance : The raw data is corrected for the natural abundance of isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) to isolate the signal originating from the administered tracer. nih.gov

Calculation of Purity and Enrichment : The corrected intensities of the ion peaks are used to calculate the precise isotopic purity and enrichment. researchgate.net

Supplier Specifications

Commercial suppliers of stable isotope-labeled compounds provide specifications for chemical and isotopic purity. These values serve as a starting point for experimental design, but as mentioned, independent verification is often recommended for sensitive analyses.

Below is a table summarizing typical specifications for commercially available labeled glucose tracers.

ParameterSpecificationDescription
¹³C Isotopic Enrichment ≥ 99%The percentage of carbon atoms that are the ¹³C isotope.
Deuterium Isotopic Enrichment 97-98%The percentage of the specified hydrogen atoms that are the ²H (deuterium) isotope. isotope.com
Chemical Purity ≥ 98%The percentage of the material that is the specified chemical compound (D-Glucose), irrespective of isotopic labeling. isotope.com

This interactive table provides typical data for commercially available D-Glucose-¹³C₆,d₇. Specific values may vary by supplier and batch.

Advanced Analytical Methodologies for D Glucose 13c,d7 Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Metabolite Analysis

NMR spectroscopy is a non-invasive analytical method that provides a wealth of information on the structural and dynamic properties of molecules. In the context of metabolic studies using stable isotope tracers like D-Glucose-13C,d7, NMR is invaluable for tracking the fate of labeled atoms through various biochemical pathways. creative-proteomics.comnih.gov The use of substrates labeled with stable isotopes, such as ¹³C, allows for the analysis of carbon atom distribution in different intermediates, which can be measured by NMR. creative-proteomics.com This enables the simultaneous assessment of substrate fluxes within and between different metabolic pathways. nih.gov

Metabolic profiling with ¹³C NMR involves the use of ¹³C-labeled substrates to trace metabolic fluxes. nih.gov When cells metabolize a ¹³C-labeled compound like this compound, the ¹³C atoms are incorporated into downstream metabolites. creative-proteomics.com The resulting labeling patterns provide a detailed picture of the activity of various metabolic pathways. creative-proteomics.comnih.gov This technique is particularly useful for quantifying the integrated response of metabolic networks. creative-proteomics.com

Interpreting ¹³C NMR spectra of metabolites from biological mixtures can be challenging due to the presence of numerous compounds. However, the distinct chemical shifts of ¹³C nuclei in different chemical environments allow for the identification and quantification of specific metabolites. For instance, in studies of glucose metabolism, the anomeric carbons of glucose provide distinct signals that can be used for quantification. psu.edu

Quantitative analysis by ¹³C NMR is crucial for determining the site-specific ¹³C enrichment in metabolites. Although direct measurement can be complicated by factors like anomerization at the C-1 position of glucose, strategies have been developed to overcome these challenges. nih.govcapes.gov.br One such strategy involves the chemical conversion of glucose into a derivative, like 3,5,6-triacetyl-1,2-O-isopropylidene-alpha-D-glucofuranose (TAMAGF), which provides a stable molecular probe for accurate measurement of site-specific ¹³C/¹²C ratios. nih.govcapes.gov.br This method has demonstrated high precision, making it suitable for routine determination of ¹³C abundance at each carbon position in glucose. nih.gov

Key Considerations for Quantitative ¹³C NMR:

Isotopic Purity: It is essential to validate the isotopic purity of the labeled tracer, this compound, using both mass spectrometry and NMR to ensure accurate flux analysis.

Experimental Design: To avoid isotopic dilution, it is recommended to use minimal media with this compound as the sole carbon source in cell culture experiments.

Labeling Time: The duration of labeling is a critical factor, as different metabolic pools reach isotopic steady state at different rates. For example, glycolytic intermediates label within minutes, while the TCA cycle and nucleotides require hours. northwestern.edu

Table 1: Representative ¹³C Chemical Shifts for Glucose Anomers

Carbon Atomα-D-glucopyranose (ppm)β-D-glucopyranose (ppm)
C192.996.8
C272.375.1
C373.776.8
C470.570.5
C572.376.8
C661.661.6

Note: Chemical shifts can vary slightly depending on experimental conditions.

The presence of adjacent ¹³C atoms in a molecule, resulting from the metabolism of a uniformly labeled substrate like this compound, gives rise to homonuclear ¹³C-¹³C spin-spin couplings. These couplings cause splitting of the ¹³C NMR signals into doublets or more complex multiplets, which are characteristic of the isotopomer distribution. rsc.org The analysis of these coupling patterns, or isotopomers, provides detailed information about the metabolic pathways that were active in the formation of the metabolite. scispace.com

For example, the ¹³C NMR spectrum of uniformly ¹³C-labeled glucose will show complex multiplets due to one-bond ¹³C-¹³C couplings of approximately 45 Hz. rsc.org While these couplings can complicate the spectra, they are also information-rich. rsc.org In vivo studies have successfully observed multiplets due to ¹³C-¹³C coupling in glutamate (B1630785) derived from infused [1-¹³C]glucose, allowing for the calculation of isotopic fractions and brain glutamate concentrations. scispace.com The detection of these couplings is a key advantage of ¹³C NMR over other techniques as it allows for the direct observation of ¹³C-¹³C isotopomers. nih.gov

To overcome the spectral complexity arising from crowded spectra and ¹³C-¹³C couplings in biological mixtures, various high-resolution NMR techniques are employed. rsc.orgdiva-portal.org These methods aim to simplify the spectra and enhance resolution to allow for the differentiation of individual components.

One approach is the use of homonuclear decoupling techniques, which can simplify the spectra by removing the splitting caused by ¹³C-¹³C couplings. rsc.orgnih.gov However, this often comes at the cost of reduced sensitivity. rsc.org An alternative strategy is to use selective labeling, where only specific positions in the glucose molecule are labeled with ¹³C. This simplifies the resulting spectra by reducing the number of couplings. rsc.orgnih.gov

Two-dimensional (2D) NMR techniques, such as (H)CC-TOCSY, are also powerful tools for assigning carbon resonances in complex carbohydrates. diva-portal.org By using the anomeric carbon signal as a starting point, it is possible to trace the ¹³C-¹³C correlations within each monosaccharide spin system. diva-portal.org Techniques that virtually decouple ¹JCC couplings can further improve the resolution in the direct dimension, aiding in the assignment of crowded spectral regions. diva-portal.org

Deuterium (B1214612) (²H) NMR spectroscopy is another valuable tool in metabolic tracing studies, often used in conjunction with ¹³C labeling. The incorporation of deuterium from this compound into various metabolites can be tracked by ²H NMR. unl.pt The use of both ²H and ¹³C tracers allows for the simultaneous quantification of multiple metabolic fluxes, such as glucose turnover, hepatic TCA cycle activity, and gluconeogenesis. nih.govphysiology.org

A key advantage of using deuterium is that it can extend the relaxation lifetimes (T1) of adjacent ¹³C nuclei. rsc.org For instance, the T1 value for a ¹³C nucleus next to a ²H is significantly longer (around 11 seconds) compared to when it is next to a ¹H (around 2 seconds). rsc.orgwhiterose.ac.uk This longer T1 can be beneficial for certain NMR experiments. Furthermore, the combination of ¹³C and ²H labeling in the same molecule, as in this compound, provides a powerful probe for detailed metabolic flux analysis. unl.pt

Table 2: Comparison of ¹³C Relaxation Times (T1) with and without Deuterium Labeling

Labeled Glucose VariantMagnetic Field (T)Average ¹³C T1 (seconds)
D-glucose-¹³C₆9.4~2
D-glucose-¹³C₆,d₇9.4~11

Data adapted from studies on hyperpolarized glucose. rsc.org

A major limitation of NMR spectroscopy, particularly ¹³C NMR, is its relatively low sensitivity. nih.gov Hyperpolarization techniques can overcome this limitation by dramatically increasing the NMR signal intensity by several orders of magnitude. nih.govuniv-nantes.fr This allows for the detection of metabolites at much lower concentrations and enables real-time monitoring of metabolic processes. whiterose.ac.uk

One such technique is Signal Amplification by Reversible Exchange (SABRE), and its extension SABRE-Relay. rsc.orgnih.gov SABRE-Relay has been successfully used to hyperpolarize this compound, achieving significant signal enhancements. rsc.org This has enabled the precise quantification of this compound at the millimolar level within minutes. rsc.orgwhiterose.ac.uk The enhanced sensitivity also facilitates the analysis of tautomeric distributions of sugars in solution with a single transient. rsc.org

Another prominent hyperpolarization method is dissolution Dynamic Nuclear Polarization (d-DNP). univ-nantes.fr In d-DNP, a sample is polarized at very low temperatures and high magnetic fields and then rapidly dissolved and transferred for liquid-state NMR analysis. univ-nantes.fr This method has been used with [U-¹³C, d7]glucose to distinguish different cancer cell types based on their metabolic profiles. univ-nantes.fr The significant sensitivity boost from hyperpolarization opens up new possibilities for using this compound in diagnostic applications, such as in cancer and other metabolic disorders.

Hyperpolarized NMR Approaches for Sensitivity Enhancement

Dissolution Dynamic Nuclear Polarization (dDNP) Applications

Dissolution Dynamic Nuclear Polarization (dDNP) is a cutting-edge technique used to dramatically enhance the nuclear magnetic resonance (NMR) signal of molecules like this compound. researchgate.net By increasing the polarization of the ¹³C nuclei far beyond what is achievable at thermal equilibrium, dDNP boosts the sensitivity of NMR by more than 10,000-fold. researchgate.net This hyperpolarization allows for the detection of metabolites at concentrations that would otherwise be undetectable.

The process involves polarizing the this compound sample at very low temperatures (around 1.2 K) and high magnetic fields. ismrm.orgismrm.org The hyperpolarized solid sample is then rapidly dissolved to create an injectable solution with highly polarized nuclei. researchgate.net One of the challenges with dDNP is the short lifetime of the hyperpolarized state. ismrm.org However, recent advancements using photo-induced, thermally-labile free radicals allow the hyperpolarized solid glucose to be transported over long distances, separating the expensive polarization equipment from the site of the MR experiment. researchgate.netismrm.org In one study, hyperpolarized [U-¹³C, d7]-D-glucose was produced in Copenhagen and successfully used in an MR experiment in Aarhus, 320 km away. ismrm.org This development signifies a major step towards making hyperpolarized MR more widely accessible for clinical and research applications. ismrm.org

Real-time Monitoring of Biochemical Transformations and Metabolic Fluxes

The enhanced signal from dDNP-hyperpolarized this compound enables the real-time monitoring of metabolic pathways. researchgate.net Once the hyperpolarized tracer is introduced into a biological system, researchers can track its conversion into downstream metabolites like lactate (B86563), alanine, and pyruvate (B1213749) in vivo. This provides a dynamic snapshot of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. nih.gov

This capability is particularly valuable in studying diseases characterized by altered metabolism, such as cancer. rsc.org For instance, tracking the conversion of hyperpolarized ¹³C-glucose to ¹³C-lactate can visualize the Warburg effect—a hallmark of cancer metabolism where cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen. d-nb.info This real-time view of metabolic activity offers a non-invasive window into the biochemical state of tissues and can be used to diagnose diseases and monitor treatment responses. researchgate.netresearchgate.net The ability to trace the fate of each carbon atom from the glucose backbone provides unprecedented detail on how metabolic networks operate and are rewired in different physiological and pathological states. nih.gov

Mass Spectrometry (MS) for Isotopomer and Metabolite Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for metabolomics, used to identify and quantify the vast array of small molecules in a biological sample. When used with stable isotope tracers like this compound, MS can precisely track the transformation of the labeled glucose into various metabolites, providing detailed information on pathway activity and flux.

Gas Chromatography-Mass Spectrometry (GC-MS) for Global Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for comprehensive metabolite profiling. researchgate.net It is particularly well-suited for the analysis of small, volatile, and thermally stable compounds. nih.gov For less volatile metabolites like sugars and amino acids, a chemical derivatization step is required to make them suitable for GC analysis. nih.govnih.gov

In studies using this compound, GC-MS is employed to separate and detect the labeled glucose and its metabolic descendants, such as organic acids, amino acids, and other sugars. mdpi.combiospec.net The mass spectrometer separates ions based on their mass-to-charge ratio, allowing it to distinguish between unlabeled metabolites and those that have incorporated the ¹³C and deuterium atoms from this compound. mdpi.com This provides a global view of how glucose carbon is distributed throughout central carbon metabolism. mdpi.com The combination of retention time from the GC and the mass spectrum from the MS provides high confidence in metabolite identification. nih.gov

Below is a table showing examples of metabolite classes commonly analyzed by GC-MS in metabolic profiling studies.

Metabolite ClassExamplesRole in Metabolism
Amino Acids Alanine, Glycine, Serine, AspartateBuilding blocks of proteins, intermediates in central metabolism
Organic Acids Lactate, Pyruvate, Malate (B86768), FumarateKey nodes in glycolysis and the TCA cycle
Sugars Glucose, FructosePrimary energy sources
Sugar Alcohols Mannitol, SorbitolCarbon storage, osmolytes
Fatty Acids PalmitateEnergy storage, membrane components

Liquid Chromatography-Mass Spectrometry (LC-MS) in Comprehensive Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for metabolomics that offers broader coverage than GC-MS, particularly for less volatile and more polar compounds. biospec.netnih.gov It separates compounds in a liquid phase before they are ionized and analyzed by the mass spectrometer. nih.gov This makes it ideal for analyzing a wide range of metabolites without the need for chemical derivatization in many cases. mdpi.com

In the context of this compound studies, LC-MS is used for comprehensive, quantitative analysis of labeled metabolites in biological fluids like serum and plasma. mdpi.com By tracing the incorporation of ¹³C and deuterium, researchers can quantify the flux through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the citric acid cycle. The high sensitivity and specificity of modern LC-MS platforms enable the detection and quantification of hundreds of metabolites simultaneously, providing a detailed map of metabolic networks. mdpi.com For example, a targeted LC-MS/MS assay can quantify over 700 different metabolites, offering a truly comprehensive view of the metabolome. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation and Precise Quantification

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity to mass spectrometric analysis. In an MS/MS experiment, a specific ion (a "precursor" ion) is selected, fragmented, and the resulting "product" ions are analyzed. This process provides structural information that is crucial for differentiating isomers—molecules that have the same chemical formula but different atomic arrangements. nih.govlcms.cz

This capability is essential in this compound studies, as many key metabolites are isomers (e.g., glucose-6-phosphate and fructose-6-phosphate). lcms.cz Standard MS cannot distinguish these, but MS/MS can generate unique fragmentation patterns for each isomer, allowing for their individual identification and quantification. nih.govlcms.cz Furthermore, MS/MS, often using a technique called Multiple Reaction Monitoring (MRM), is the gold standard for precise quantification. nih.govosu.edu By using a stable isotope-labeled internal standard like this compound, MRM can achieve high accuracy and sensitivity, making it possible to quantify specific isotopomers and their metabolic products in complex biological samples. nih.govosu.edu This precise quantification is vital for accurate metabolic flux analysis. researchgate.net

The table below illustrates how MS/MS can differentiate glucose isotopomers after derivatization.

Precursor Ion (m/z)CompoundProduct Ion (m/z)
197Glc-1-¹³C-MA45
197Glc-2-¹³C-MA44
198Glc-1,2-¹³C-MA45
198Glc-6,6-D₂-MA44

Data derived from studies on derivatized glucose isotopomers. nih.govosu.edu

Isotope Ratio Mass Spectrometry (IRMS) for Detection of Subtle Isotopic Enrichments

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry designed for extremely precise measurement of isotope ratios. wvu.eduresearchgate.net Unlike conventional MS which measures the absolute amount of an ion, IRMS measures the ratio of a heavy isotope to a light isotope (e.g., ¹³C/¹²C) with exceptionally high precision. oiv.intthermofisher.com

This technique is used to detect very small changes in isotopic enrichment, which can occur through natural processes or in tracer studies where the enrichment levels in downstream metabolites are low. wvu.edu For example, after administering this compound, the ¹³C label becomes diluted as it flows through large metabolic pools. IRMS is sensitive enough to measure these subtle enrichments in resulting products, such as CO₂ in breath tests or specific metabolites in plasma. researchgate.net This allows for the study of whole-body metabolism and the absorption and digestion of carbohydrates. researchgate.net By converting samples to a simple gas like CO₂ before analysis, IRMS achieves a level of precision that is unmatched by other MS techniques, making it an indispensable tool for certain applications in metabolic research. wvu.eduoiv.int

Vibrational Spectroscopy and Isotopic Imaging Techniques

The study of this compound in biological systems has been significantly advanced by the application of sophisticated vibrational spectroscopy and imaging methods. These techniques leverage the unique vibrational signatures of isotopic labels to provide high-resolution spatial and temporal information on metabolic processes.

Stimulated Raman Scattering (SRS) Microscopy for High-Resolution C-D Bond Detection and Imaging

Stimulated Raman Scattering (SRS) microscopy has emerged as a powerful tool for visualizing the metabolic fate of this compound with high chemical specificity and subcellular resolution. amegroups.orgacs.org This technique exploits the fact that replacing hydrogen atoms with deuterium in glucose shifts the carbon-hydrogen (C-H) bond vibrational frequency from ~2900 cm⁻¹ to the carbon-deuterium (C-D) bond frequency of around 2100-2200 cm⁻¹. amegroups.orgresearchgate.net This C-D stretching vibration resides in a "cell-silent" region of the Raman spectrum (1800-2600 cm⁻¹), which is free from signals of endogenous biomolecules, thus providing a clear and specific channel for imaging. researchgate.netnih.gov

The intensity of the SRS signal is directly proportional to the concentration of the target molecule, enabling quantitative mapping of this compound and its downstream metabolites. acs.orgresearchgate.net Researchers have successfully used SRS microscopy to trace the incorporation of deuterium from D-glucose-d7 into newly synthesized macromolecules like lipids, proteins, and glycogen (B147801). amegroups.orgspringernature.com This allows for the direct visualization of metabolic pathways such as de novo lipogenesis in living cells. acs.orgresearchgate.net For instance, studies have shown that in certain cancer cells, the lipids stored in lipid droplets are largely derived from de novo synthesis using glucose as a precursor, a process clearly imaged by tracking the C-D bond signal from D-glucose-d7. acs.orgresearchgate.net

A notable advancement in this area is the development of Spectral Tracing of Deuterium Isotope (STRIDE) microscopy. amegroups.orgspringernature.com STRIDE is a multichannel SRS imaging technique that can distinguish the distinct Raman spectra of C-D bonds in different macromolecules (lipids, proteins, DNA, and glycogen) that have been newly synthesized from a [D7]-glucose precursor. amegroups.orgspringernature.comcolumbia.edu This allows for the simultaneous visualization and quantification of various anabolic pathways originating from glucose. springernature.com

The combination of D-glucose-d7 with other isotopic probes in SRS microscopy further expands its utility. For example, two-color SRS imaging has been demonstrated using D-glucose-d7 to track incorporation into biomass (via the C-D signal) and a 13C-labeled glucose analog to monitor glucose uptake, providing a ratiometric view of glucose utilization efficiency in different cell types. nih.gov

Table 1: Key Research Findings using SRS Microscopy with Deuterated Glucose

Research Focus Key Finding Significance References
De Novo LipogenesisSRS imaging of D-glucose-d7 revealed that pancreatic cancer cells primarily use de novo synthesis for lipid storage, unlike prostate cancer cells which rely more on fatty acid uptake.Provides insight into cancer-specific metabolic pathways. acs.org
Macromolecule SynthesisThe STRIDE technique spectrally separates C-D signals from lipids, proteins, and DNA derived from [D7]-glucose, allowing simultaneous imaging of multiple metabolic outputs.Enables comprehensive analysis of glucose anabolism in situ. amegroups.orgnih.govspringernature.comcolumbia.edu
Glucose UtilizationTwo-color SRS imaging using D-glucose-d7 and a 13C-labeled analog showed that normal prostate cells have higher anabolic activity for biomass synthesis compared to glioblastoma cancer cells.Offers a method to directly compare metabolic phenotypes between normal and cancerous cells. nih.gov
Metabolic DynamicsTime-dependent SRS imaging showed increasing C-D signal in cells cultured with [D7]-glucose, confirming its role as a probe for macromolecule synthesis over time.Validates the use of [D7]-glucose for dynamic studies of metabolic activity. nih.gov

Applications of Infrared (IR) and Mid-IR Photoacoustic Microscopy in Isotopic Tracking

Infrared (IR) spectroscopy and its advanced counterpart, mid-infrared (mid-IR) photoacoustic microscopy, offer complementary methods for tracking isotopically labeled compounds like this compound. Glucose exhibits a strong and distinct absorption signature in the mid-IR spectral region. mdpi.commdpi.com Isotopic labeling with 13C and deuterium (d7) can introduce specific shifts in these absorption bands, which can be used for tracking. optonlaser.com

Mid-IR microscopy can directly map the distribution of biomolecules based on their vibrational absorption. It has been used to monitor the metabolism of 13C-glucose into lipids and d7-glucose into various biomolecules in cells and tissues. optonlaser.com However, a significant challenge for in vivo applications of mid-IR microscopy is the strong absorption of mid-IR light by water, which limits the penetration depth to less than 100 µm into biological tissue. mdpi.com

Photoacoustic (PA) spectroscopy and microscopy overcome this limitation. mdpi.comnih.gov In this technique, a modulated or pulsed laser (often in the mid-IR range for glucose detection) illuminates the sample. nih.govresearchgate.net The light absorbed by the target molecules generates localized heating, leading to thermoelastic expansion and the production of ultrasonic waves. mdpi.comnih.gov These acoustic waves are less susceptible to scattering and absorption by water and can travel through tissue to be detected by an acoustic transducer. mdpi.comnih.gov

This allows for the detection of glucose within the interstitial fluid (ISF) of the skin's epidermis. mdpi.commdpi.com Research has focused on developing mid-IR photoacoustic systems for non-invasive glucose monitoring. nih.govresearchgate.net By tuning the laser to a specific mid-IR absorption peak of glucose (e.g., ~1080 cm⁻¹), the generated photoacoustic signal can be correlated with glucose concentration. nih.gov While much of the work has focused on unlabeled glucose, the principles are directly applicable to isotopic tracking. The specific absorption characteristics of this compound would allow it to be distinguished from endogenous glucose, enabling studies of its pharmacokinetics and distribution non-invasively in superficial tissues.

Table 2: Comparison of Vibrational Spectroscopy Techniques for this compound

Technique Principle Advantages for this compound Limitations References
Stimulated Raman Scattering (SRS) Microscopy Nonlinear optical process detecting vibrational transitions (C-D stretch).High spatial resolution, 3D imaging, quantitative, live-cell imaging, C-D bond is in a "cell-silent" spectral region.Sensitivity is typically in the millimolar range. amegroups.orgacs.orgnih.gov
Mid-Infrared (Mid-IR) Absorption Microscopy Direct absorption of mid-IR light corresponding to molecular vibrations.High sensitivity due to large absorption cross-sections, label-free capability.Poor penetration depth in aqueous samples (like tissue) due to strong water absorption. mdpi.comoptonlaser.com
Mid-IR Photoacoustic Microscopy Detection of ultrasound waves generated by mid-IR light absorption.Overcomes the light penetration depth limitation of Mid-IR absorption, suitable for tissue imaging.Spatial resolution is generally lower than pure optical microscopy; primarily demonstrated for unlabeled glucose. mdpi.commdpi.comnih.govresearchgate.net

Advanced Sample Preparation and Derivatization Strategies for this compound in Analytical Workflows

The analysis of this compound and its metabolites, particularly by mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC), often necessitates sophisticated sample preparation and chemical derivatization. nih.govresearchgate.net These steps are crucial for improving the analytical performance by enhancing volatility, improving chromatographic separation, and increasing ionization efficiency and fragmentation specificity for MS analysis. nih.govnih.gov

A typical workflow for stable isotope labeling experiments involves incubating cells or organisms with the labeled precursor, followed by extraction of metabolites and proteins. researchgate.net For GC-MS analysis, which is a common method for metabolic flux analysis, the polar and non-volatile nature of glucose and its phosphorylated intermediates requires derivatization. shimadzu.com The goal is to convert the hydroxyl groups and the carbonyl group into less polar, more volatile functional groups. nih.govau.dk

Common derivatization strategies include:

Oximation followed by Silylation: This is a two-step process. First, the aldehyde group of glucose reacts with an oximation reagent like methoxyamine hydrochloride to form a methoxime derivative. This step prevents the formation of multiple ring isomers in the GC. Subsequently, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). au.dk

Esterification: Hydroxyl groups can be derivatized with anhydrides (e.g., acetic, propionic anhydride) to form the corresponding esters. nih.gov

Aldonitrile Formation: The carbonyl group can be derivatized to an aldonitrile by reacting with hydroxylamine. nih.gov

Methylamine (B109427) Derivatization: Reaction with methylamine can yield methylglucosamine. This specific derivatization has been shown to make the C1-C2 bond a favored cleavage site during tandem mass spectrometry (MS/MS). osu.edu This is highly advantageous for studies involving 13C labels at the C1 or C2 position, as it allows for their differentiation and separate quantification, which is not possible with underivatized glucose that tends to lose a fragment containing both C1 and C2. osu.edu

The choice of derivatization agent is critical as it influences the fragmentation patterns in MS. Researchers have screened extensive libraries of glucose derivatives to identify fragments that are most reliable for determining deuterium and 13C enrichment at specific atomic positions. nih.gov For instance, by analyzing various ester and ether derivatives, specific fragments can be selected to accurately measure mass isotopomer distributions, which is essential for metabolic flux analysis. nih.govcreative-proteomics.com The use of multiple internal standards, including other isotopically labeled compounds, is also recommended to correct for any degradation or signal suppression that may occur during the heating steps of GC analysis. au.dk

Table 3: Common Derivatization Strategies for GC-MS Analysis of Glucose

Derivatization Method Reagents Target Functional Group(s) Purpose in this compound Analysis References
Methoximation & SilylationMethoxyamine hydrochloride; MSTFACarbonyl group; Hydroxyl groupsIncreases volatility for GC, produces stable derivatives for reproducible analysis. au.dk
Acylation (Esterification)Acetic anhydride, Propionic anhydride, etc.Hydroxyl groupsCreates volatile ester derivatives for GC-MS. nih.gov
Methylamine DerivatizationMethylamineCarbonyl groupCreates a specific fragmentation pattern (cleavage of C1-C2 bond) useful for distinguishing C1 and C2 13C labels in MS/MS. osu.edu
Aldonitrile Formation & AcylationHydroxylamine; Acetic anhydrideCarbonyl group; Hydroxyl groupsTwo-step process to create stable and volatile derivatives. nih.gov

Applications of D Glucose 13c,d7 in Mechanistic Metabolic Research

Elucidation of Central Carbon Metabolic Pathways and Fluxes

D-Glucose-13C,d7 and similar uniformly ¹³C-labeled glucose tracers are fundamental tools for mapping the flow of carbon through the central metabolic pathways. nih.govmdpi.com By introducing this labeled glucose to cells, tissues, or organisms, researchers can measure the rate of glucose uptake and trace the distribution of the ¹³C atoms into various intracellular metabolites. mdpi.comnih.gov This allows for the calculation of metabolic fluxes—the rates of conversion between metabolites—providing a dynamic picture of cellular activity. researchgate.net

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP in the process. sigmaaldrich.comscientificlabs.co.uk When cells are cultured with D-Glucose-¹³C₆,d₇, the six carbon atoms of glucose are all ¹³C. As this glucose molecule is processed through glycolysis, the resulting three-carbon pyruvate and lactate (B86563) molecules will contain three ¹³C atoms (M+3 isotopologues). mdpi.comnih.gov Measuring the abundance of M+3 pyruvate and lactate provides a direct readout of glycolytic flux. nih.gov This technique has been used to demonstrate that cancer cells often exhibit high rates of glycolysis, a phenomenon known as the Warburg effect. mdpi.com

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors like lactate and alanine, is essentially the reverse of glycolysis. sigmaaldrich.commetwarebio.com Tracing studies can also illuminate this pathway. For instance, if labeled precursors (like ¹³C-lactate) are provided, the appearance of ¹³C in glucose indicates gluconeogenic activity. nih.gov Conversely, using D-Glucose-¹³C₆,d₇ can reveal the interplay between glycolysis and gluconeogenesis. mdpi.com The detection of glucose isotopologues with fewer than six ¹³C atoms (e.g., M+5) in cells incubated with fully labeled glucose can indicate that glucose has been catabolized and its fragments have re-entered gluconeogenic pathways to form new glucose molecules. frontiersin.org

Table 1: Research Findings on Glycolysis and Gluconeogenesis using ¹³C-Glucose Tracers

Research FocusKey FindingAnalytical TechniqueReference
Metabolic Plasticity In breast cancer cells, ¹³C-glucose-derived metabolites were variably engaged in both glycolysis and gluconeogenesis depending on nutrient availability.GC/MS mdpi.com
Metastatic Cancer Metastatic breast cancer cells utilize gluconeogenesis and glycogenolysis to support migration, as shown by the production of M+5 labeled glucose in glycogen (B147801) from a ¹³C₆-glucose source.LC-MS/MS frontiersin.org
Hepatic Metabolism A glucokinase activator stimulated glycolysis, leading to increased production of ¹³C₃-lactate from [U-¹³C₆]glucose in perfused rat livers.GC-MS, LC-MS nih.gov
PPD Toxicity The toxic compound p-phenylenediamine (B122844) (PPD) was found to inhibit glycolysis in muscle cells, as determined by computational fluxomic analysis of [1,2-¹³C₂]-glucose tracing data.GC-MS frontiersin.org

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and biosynthetic precursors. scientificlabs.co.uksigmaaldrich.com Glucose-derived pyruvate enters the mitochondria and is converted to acetyl-CoA, which contains two carbon atoms from the original glucose molecule. When using D-Glucose-¹³C₆,d₇, this results in ¹³C₂-acetyl-CoA. This labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180).

The initial turn of the cycle incorporating ¹³C₂-acetyl-CoA produces TCA cycle intermediates like citrate, α-ketoglutarate, and malate (B86768) with two ¹³C labels (M+2). mdpi.comnih.gov The detection and quantification of these M+2 isotopologues by MS or NMR provide a measure of glucose's contribution to oxidative metabolism in the TCA cycle. mdpi.comahajournals.org

Anaplerosis refers to the replenishment of TCA cycle intermediates that have been extracted for biosynthesis. One major anaplerotic pathway is the conversion of pyruvate to oxaloacetate by the enzyme pyruvate carboxylase. nih.gov When tracing with D-Glucose-¹³C₆,d₇, this reaction generates ¹³C₃-oxaloacetate. The entry of this ¹³C₃-oxaloacetate into the TCA cycle leads to the formation of M+3 isotopologues of citrate and other intermediates. mdpi.com Therefore, by measuring the ratio of M+3 to M+2 labeled intermediates, researchers can assess the relative activity of anaplerotic versus oxidative pyruvate metabolism. ahajournals.org

Table 2: Isotopologue Distribution in TCA Cycle Metabolites from ¹³C-Glucose

MetabolitePrimary Isotopologue (from Oxidative Entry)Anaplerotic Isotopologue (from Pyruvate Carboxylation)SignificanceReference
Citrate M+2M+3Indicates entry of ¹³C₂-acetyl-CoA from pyruvate dehydrogenase.Indicates entry of ¹³C₃-oxaloacetate from pyruvate carboxylase.
Glutamate (B1630785) M+2M+3Reflects the labeling pattern of its precursor, α-ketoglutarate, from oxidative flux.Reflects the labeling pattern of its precursor from anaplerotic flux.
Malate M+2M+3Shows labeling after one turn of the cycle from ¹³C₂-acetyl-CoA.Shows direct labeling from ¹³C₃-oxaloacetate.
Aspartate M+2M+3Derives its carbon backbone from oxaloacetate, reflecting oxidative flux.Derives its carbon backbone from oxaloacetate, reflecting anaplerotic flux.

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is responsible for producing NADPH, a key reductant for biosynthetic processes like lipid synthesis, and for generating pentose sugars, such as ribose-5-phosphate (B1218738), the backbone of nucleotides (DNA and RNA). researchgate.netnih.gov

Tracing with labeled glucose is essential for quantifying the flux through the PPP. When glucose enters the oxidative branch of the PPP, the C1 carbon is released as CO₂. Therefore, using [1-¹³C]glucose and measuring the release of ¹³CO₂ is a classic method to assess PPP activity. With uniformly labeled D-Glucose-¹³C₆,d₇, the resulting ribose-5-phosphate will be fully labeled with five ¹³C atoms (M+5). researchgate.net The detection of M+5 ribose and its incorporation into the nucleotide pool provides direct evidence of PPP activity. researchgate.net The labeling patterns in downstream metabolites of glycolysis, such as lactate, can also be informative, as the non-oxidative PPP can rearrange the carbon skeletons of sugars, altering the expected isotopologue distributions from direct glycolysis. frontiersin.orgnih.gov

De Novo Synthesis and Turnover of Biological Macromolecules

The dual-labeling of D-Glucose-¹³C₆,d₇ is particularly advantageous for studying the synthesis of macromolecules. The ¹³C atoms allow for tracing the carbon backbones, while the deuterium (B1214612) atoms, which are incorporated via NADPH (often produced by the PPP), provide a second layer of information, especially in lipogenesis. researchgate.netnih.gov

De novo lipogenesis is the process of synthesizing fatty acids from non-lipid precursors, primarily acetyl-CoA derived from glucose. nih.gov D-Glucose-¹³C₆,d₇ is an excellent tracer for this process. The ¹³C label from glucose is incorporated into acetyl-CoA and then into the growing fatty acid chain. d-nb.info Simultaneously, the deuterium label can be transferred to fatty acids during the reductive steps of synthesis, which utilize NADPH. researchgate.netnih.gov

Studies using deuterated glucose (glucose-d₇) coupled with techniques like stimulated Raman scattering (SRS) microscopy have enabled the direct visualization of de novo lipogenesis in living cells. The C-D bonds from the deuterated glucose create a unique vibrational signature that can be imaged, showing the accumulation of newly synthesized lipids in cellular lipid droplets. researchgate.netnih.gov This has revealed that many cancer cells exhibit significantly higher rates of lipogenesis compared to normal cells. researchgate.netnih.gov Furthermore, using ¹³C-labeled glucose allows for detailed analysis of fatty acid elongation and desaturation. By measuring the incorporation of ¹³C into fatty acids of different lengths (e.g., palmitate 16:0, stearate (B1226849) 18:0) and saturation levels (e.g., oleate (B1233923) 18:1), researchers can determine the activity of elongase and desaturase enzymes, which are critical in producing the diverse array of cellular fatty acids. nih.govnih.govbiorxiv.org

Table 3: De Novo Lipogenesis in Cancer Cells Measured by Glucose-d₇ Tracing

Cell LineCell TypeRelative De Novo Lipogenesis (Ratio of C-D to C-H Signal)Key ObservationReference
PANC1 Pancreatic CancerHigh (Not quantified with ratio)Glucose is heavily utilized for lipid synthesis and storage in lipid droplets. nih.gov
MIA PaCa-2 Pancreatic CancerHighSimilar to PANC1, shows significant de novo lipogenesis. nih.gov
LNCaP Prostate Cancer0.336 ± 0.070Elevated lipogenesis compared to normal cells, but lower than pancreatic cancer cells. nih.gov
PC3 Prostate Cancer0.320 ± 0.078Similar to LNCaP, showing elevated but moderate lipogenesis. nih.gov
RWPE1 Normal Prostate Epithelial0.171 ± 0.062Serves as a baseline, showing lower basal lipogenesis. nih.gov

Glycogen is the main storage form of glucose in animal cells, primarily in the liver and muscles. sigmaaldrich.comsigmaaldrich.com The processes of its synthesis (glycogenesis) and breakdown (glycogenolysis) are central to maintaining glucose homeostasis. The use of ¹³C-labeled glucose, including D-Glucose-¹³C₆,d₇, allows for the direct measurement of these dynamics. nih.govcsic.es

When ¹³C-glucose is supplied, it is incorporated into the glycogen polymer. nih.gov By isolating glycogen from tissues at various time points, hydrolyzing it back to glucose, and analyzing the ¹³C enrichment using MS or NMR, researchers can calculate the rate of glycogen synthesis. nih.govnih.gov This method, particularly ¹³C Magnetic Resonance Spectroscopy (MRS), can be performed non-invasively in humans to monitor liver and muscle glycogen synthesis in real-time. nih.gov Similarly, the rate of glycogenolysis can be determined by observing the decline of the ¹³C-label within the glycogen pool over time after the removal of the labeled glucose source. frontiersin.org These studies have revealed a "last-on, first-off" model of glycogen turnover, where the most recently added glucose units are the first to be released. nih.gov

Investigation of Amino Acid and Protein Metabolism

The journey of carbon atoms from glucose to amino acids and subsequently to proteins is a fundamental process in cellular biosynthesis. This compound serves as an invaluable tool for tracing this path. When cells are cultured in media containing this labeled glucose, the ¹³C atoms are incorporated into various metabolic intermediates. frontiersin.org These labeled intermediates then serve as precursors for the synthesis of non-essential amino acids.

By employing techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the ¹³C enrichment in specific amino acids. frontiersin.org This provides direct evidence of de novo amino acid synthesis from glucose. Furthermore, by analyzing the labeling patterns within the carbon skeletons of these amino acids, it is possible to infer the activity of specific metabolic pathways involved in their production, such as glycolysis and the citric acid cycle (TCA cycle). creative-proteomics.com

Metabolic Flux Analysis (MFA) in Diverse Biological Systems

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. frontiersin.orgisotope.com Stable isotope tracers like this compound are central to ¹³C-MFA. rsc.org The principle involves introducing the labeled substrate into the system and measuring the resulting isotopic labeling patterns in downstream metabolites. creative-proteomics.com This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.

Cellular Metabolism (e.g., Cancer Cells, Adipocytes, Neural Cells)

Cancer Cells: A hallmark of many cancer cells is the Warburg effect, a metabolic shift towards increased glycolysis even in the presence of oxygen. this compound is instrumental in studying this phenomenon. By tracing the labeled carbons, researchers can quantify the flux through glycolysis versus the TCA cycle, providing a clearer picture of the metabolic reprogramming that occurs in cancer. nih.gov For instance, studies have used ¹³C-labeled glucose to demonstrate altered flux into the TCA cycle in specific cancer cell lines. nih.gov

Adipocytes: Adipose tissue plays a crucial role in energy storage and metabolism. MFA using labeled glucose can illuminate how adipocytes process glucose under different physiological conditions, such as in response to insulin (B600854) or under hypoxic conditions. drziweidai.comnih.gov For example, dynamic ¹³C-MFA has been used to show that in response to insulin, fluxes in lower glycolysis increase more rapidly than those in upper glycolysis in cultured adipocytes. drziweidai.com Such studies have also revealed how hypoxia can redirect glucose metabolism away from the pentose phosphate pathway and TCA cycle towards lactate production in these cells. nih.gov

Neural Cells: The brain has high energy demands, with glucose being its primary fuel. Isotopic transient MFA with labeled glucose has been applied to primary cultures of astrocytes to estimate intracellular fluxes. frontiersin.org These studies have provided quantitative data on the glycolytic flux, the pentose phosphate pathway, and the significant role of other substrates in astrocytic energy metabolism. frontiersin.org

Cell TypeKey Metabolic Insight from this compound Tracing
Cancer Cells Quantifies the shift towards glycolysis (Warburg effect) and altered TCA cycle flux. nih.gov
Adipocytes Reveals dynamic changes in glycolytic and TCA cycle fluxes in response to stimuli like insulin and hypoxia. drziweidai.comnih.gov
Neural Cells Elucidates the high glycolytic rate and the contribution of various pathways to energy metabolism in astrocytes. frontiersin.org

Microbial Metabolic Engineering and Optimization

In the realm of biotechnology, microorganisms are often engineered to produce valuable chemicals. ¹³C-MFA is a critical tool for optimizing these microbial cell factories. nih.gov By using this compound as a tracer, researchers can map the metabolic network of a microorganism and identify potential bottlenecks or competing pathways that divert carbon away from the desired product. researchgate.net This knowledge allows for targeted genetic modifications to enhance production yields. For example, flux analysis can guide the overexpression of key enzymes or the deletion of genes for competing pathways to channel more glucose-derived carbon towards the synthesis of a specific biochemical. nih.govresearchgate.net

Photosynthetic and Respiratory Pathways in Plant Systems

Plants utilize photosynthesis to fix atmospheric CO₂ into carbohydrates and respiration to generate energy. nih.gov Isotope labeling studies with compounds like ¹³C-glucose help to unravel the complex interplay between these processes. plos.org By feeding labeled glucose to plant tissues, scientists can trace its metabolism through glycolysis, the TCA cycle, and other respiratory pathways. oup.com This can reveal how carbon is allocated and utilized under different environmental conditions. For instance, studies have used ¹³C-labeled glucose to trace carbon translocation and its incorporation into respiratory CO₂ and volatile organic compounds in poplar plants, providing insights into carbon transport velocities and allocation. plos.org

Ex Vivo Organ and Tissue Perfusion Studies (e.g., Perfused Liver Models)

Ex vivo organ perfusion systems allow for the study of organ metabolism in a controlled environment, bridging the gap between cell culture and in vivo studies. frontiersin.org The use of this compound in these systems provides a powerful means to investigate organ-specific metabolism.

In perfused liver models, for example, introducing ¹³C-labeled glucose into the perfusate enables the detailed study of hepatic glucose metabolism, including glycolysis, gluconeogenesis, and glycogen synthesis. nih.govnih.gov NMR spectroscopy can be used to non-invasively monitor the incorporation of ¹³C into glycogen in real-time. nih.gov Such studies have been crucial in understanding the effects of drugs on liver metabolism and in assessing the viability of donor livers for transplantation. nih.govxiahepublishing.com Similarly, in perfused kidney models, labeled glucose has been used to demonstrate ongoing anaerobic metabolism during hypothermic machine perfusion, providing valuable information for improving organ preservation techniques. nih.gov

Organ SystemApplication of this compound TracingResearch Finding
Perfused Liver Investigating hepatic glucose metabolism and the effects of pharmacological agents. nih.govnih.govEnabled real-time monitoring of glycogen synthesis and assessment of drug effects on metabolic pathways. nih.gov
Perfused Kidney Assessing metabolic activity during organ preservation. nih.govRevealed ongoing anaerobic metabolism, indicated by the production of ¹³C-labeled lactate. nih.gov

Probing Enzyme Reaction Mechanisms and Rate-Limiting Steps through Kinetic Isotope Effects

The substitution of an atom with its heavier isotope can affect the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzyme reaction mechanisms. acs.org The magnitude of the KIE can provide information about transition state structures and identify which steps in a reaction sequence are rate-limiting. acs.org

This compound, with its multiple isotopic labels, can be used to measure KIEs in glucose-metabolizing enzymes. By comparing the reaction rates of the labeled and unlabeled glucose, researchers can determine the effect of isotopic substitution at different positions on the molecule. For example, studies on pyranose 2-oxidase using various deuterated glucose isotopes, including 1,2,3,4,5,6,6-d7-D-glucose, have helped to pinpoint the specific site of oxidation and infer details about the enzyme's catalytic mechanism. acs.org The presence of deuterium at specific carbon atoms can slow down bond-breaking steps, and the magnitude of this slowing provides clues about the geometry and energetics of the enzymatic reaction. nih.gov

Computational and Mathematical Modeling in D Glucose 13c,d7 Research

Metabolic Network Reconstruction and Stoichiometric Analysis for Labeled Tracers

The initial step in analyzing cellular metabolism is the reconstruction of a metabolic network model. nih.gov This process involves defining the stoichiometry of all relevant biochemical reactions within the cell, essentially creating a map of metabolic pathways. researchgate.net Stoichiometric analysis uses matrix algebra to describe the relationships between metabolites and reactions, establishing the constraints that govern the flow of molecules through the network. researchgate.net

The use of labeled tracers like D-Glucose-¹³C,d⁷ is critical for validating and refining these reconstructed networks. nih.govresearchgate.net By tracking the path of the labeled atoms through the various pathways, researchers can confirm the activity of proposed reactions and discover new or alternative pathways. researchgate.net For instance, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is used to calculate intracellular fluxes, and the results provide robust support for the constructed network model. nih.gov This hybrid experimental and computational technique fits isotope labeling data, acquired from instruments like mass spectrometers, to a model developed from the network's carbon atom rearrangements. umd.edu The analysis of fluxes in the central carbon metabolism of organisms like Thermus thermophilus has validated network models by confirming the activity of glycolysis and the TCA cycle while showing no flux through the oxidative pentose (B10789219) phosphate (B84403) pathway or the Entner-Doudoroff pathway. nih.gov

Stoichiometric models are characterized by Metabolic Flux Analysis (MFA), where measured rates of change in extracellular metabolite concentrations are used to derive comprehensive metabolic flux maps. nih.gov However, these models alone cannot resolve fluxes in all pathways, especially parallel or cyclic ones. nih.govwikipedia.org Isotope tracers provide the necessary additional constraints to accurately quantify these intracellular fluxes. nih.govembopress.org

Isotopomer Distribution Vector (IDV) Balancing and Analysis

An isotopomer is a molecule with a specific pattern of isotope labeling. researchgate.net For a metabolite with 'n' carbon atoms, there are 2ⁿ possible isotopomers. nih.gov The Isotopomer Distribution Vector (IDV) is a vector that quantifies the fraction of each isotopomer for a given metabolite. nih.govmaranasgroup.com

In isotope labeling experiments, the central task is to relate the measured labeling patterns of metabolites to the intracellular fluxes. This is achieved through isotopomer balancing. For each metabolite in the network, a balance equation is written that equates the sum of all isotopomer-producing fluxes with the sum of all isotopomer-consuming fluxes. researchgate.netd-nb.info These balances result in a system of nonlinear algebraic equations where the variables include the metabolic fluxes and the IDVs of the metabolites. nih.govmaranasgroup.com

Solving the set of isotopomer balances for a given set of fluxes yields the IDVs for all metabolites in the network. plos.org These calculated IDVs are then used to compute the Mass Distribution Vectors (MDVs), which represent the distribution of mass isotopomers (i.e., molecules with 0, 1, 2, etc., heavy isotopes). d-nb.infoplos.org The simulated MDVs are then compared to the experimentally measured MDVs obtained from techniques like Gas Chromatography-Mass Spectrometry (GC-MS). plos.org The metabolic fluxes are determined by finding the values that minimize the difference between the simulated and experimental MDVs. researchgate.netplos.org

Table 1: Key Concepts in Isotopomer Analysis

Term Definition Role in Modeling
Isotopomer Molecules that have the same number of each isotopic atom but differ in their positions. The fundamental unit for tracking isotope labels through a metabolic network.
Isotopomer Distribution Vector (IDV) A vector representing the fractional abundance of all possible isotopomers of a metabolite. nih.govmaranasgroup.com A key variable in isotopomer balance equations that links metabolic fluxes to labeling patterns. nih.gov
Mass Distribution Vector (MDV) A vector representing the fractional abundance of mass isotopomers (M+0, M+1, M+2, etc.) of a metabolite. plos.org The simulated MDV is compared against experimental mass spectrometry data for flux estimation. plos.org

| Isotopomer Balancing | A set of equations stating that for each metabolite pool, the rate of formation of each isotopomer equals its rate of consumption. researchgate.netd-nb.info | Forms the mathematical core of ¹³C-MFA, relating fluxes to the labeling state of the system. nih.gov |

Atom Mapping Matrixes (AMM) for Precise Isotope Propagation Simulation

To accurately simulate the flow of isotopes through a metabolic network, a precise description of how atoms are transferred from reactants to products in each biochemical reaction is required. frontiersin.org This is accomplished using Atom Mapping Matrixes (AMMs). nih.govmaranasgroup.com

An AMM is a matrix that explicitly details the fate of each atom in a reaction. nih.gov For a given reaction, the columns of the matrix represent the atoms of the reactant molecules, and the rows represent the atoms of the product molecules. nih.govmaranasgroup.com A non-zero entry in the matrix indicates that a specific atom from a reactant is transferred to a specific position in a product. This information is typically derived from known biochemical mechanisms. nih.gov

From the AMMs, Isotopomer Mapping Matrices (IMMs) can be algorithmically generated. nih.govmaranasgroup.com IMMs describe the relationship between the isotopomers of the reactants and the isotopomers of the products for a given reaction. nih.gov These matrices are fundamental components of the isotopomer balancing equations used in all forms of ¹³C-MFA, as they form the mathematical basis for simulating the propagation of isotope labels throughout the entire network. nih.govplos.org

Table 2: Example of Atom Mapping for a Simplified Reaction Reaction: A (C1-C2-C3) -> B (C1-C2) + C (C3)

Reactant A Product B (C1) Product B (C2) Product C (C3)
Atom C1 1 0 0
Atom C2 0 1 0
Atom C3 0 0 1

This table illustrates how an Atom Mapping Matrix (AMM) tracks the transfer of carbon atoms. Here, C1 and C2 of reactant A form product B, and C3 of reactant A forms product C.

Integration of Isotopic Data with Kinetic Models for Comprehensive System Understanding

While ¹³C-MFA provides an accurate measure of metabolic fluxes, it does not inherently capture the underlying regulatory mechanisms, such as enzyme kinetics and allosteric regulation by metabolites. d-nb.info To achieve a more comprehensive and predictive understanding of metabolic systems, researchers are increasingly integrating isotopic flux data with kinetic models. nih.govmdpi.complos.org

Kinetic models describe how reaction rates (fluxes) change in response to variations in metabolite concentrations and enzyme levels. plos.org Parameterizing these models—that is, finding the values for the kinetic constants (e.g., Vmax, Km)—is a significant challenge. researchgate.net

By combining ¹³C-MFA with kinetic modeling, a more robust and mechanistically detailed model of metabolism can be constructed. plos.org In this integrated approach:

¹³C-MFA is first used to determine a precise set of intracellular fluxes under specific conditions. plos.org

These experimentally determined fluxes then serve as constraints or target values for the parameterization of a kinetic model of the same network. plos.orgresearchgate.net

This process ensures that the resulting kinetic model is consistent not only with known enzymatic mechanisms but also with the actual in vivo operation of the metabolic network. d-nb.infonih.gov

This integration allows for a system-level investigation into how factors like kinetic isotope effects (KIEs) might influence metabolic operation and isotopic patterns. d-nb.infonih.gov Ultimately, combining flux data with kinetic modeling enhances the explicative and predictive power of the models, enabling more accurate simulations of how genetic or environmental perturbations will affect cellular phenotype. nih.govmdpi.complos.org

Development and Application of Software Solutions for Labeled Metabolomics Data Analysis

The analysis of data from stable isotope tracing studies, such as those employing D-Glucose-13C,d7, presents significant computational challenges. The complexity and volume of data generated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy necessitate the use of specialized software solutions. These tools are crucial for processing raw data, correcting for natural isotope abundances, identifying labeled metabolites, and quantifying metabolic fluxes. nih.govescholarship.org Over the years, a variety of software packages, both open-source and proprietary, have been developed to address these needs, each with unique features and analytical capabilities. oup.comoup.com

A primary function of these software solutions is the correction of raw mass spectrometry data to account for the natural abundance of stable isotopes. This correction is essential to ensure that the observed isotopic patterns are solely attributable to the introduced tracer, allowing for the precise quantification and interpretation of metabolic fluxes. nih.gov Software tools like IsoCor and PolyMID are specifically designed for this purpose, providing accurate quantification of isotopic patterns by minimizing biases from natural isotope abundances and mass spectra overlap. oup.com

Following data correction, a suite of software tools is available for the downstream analysis and visualization of labeled metabolomics data. These tools aid in identifying which metabolites have incorporated the isotopic tracer and in what quantities. This information is then used to deduce the activity of various metabolic pathways.

Several software platforms offer a global, untargeted analysis of 13C enrichment in metabolites. nih.gov Tools such as X13CMS, geoRge, and HiResTEC compare isotopologue distributions from labeled samples against unlabeled controls to identify metabolites that have incorporated the stable isotope. researchgate.net X13CMS, an extension of the popular XCMS platform, can identify isotopologue groups for various isotope-labeled compounds, not just those labeled with 13C. nih.gov

For more targeted and in-depth analysis, including metabolic flux analysis (MFA), a different set of tools is often required. 13C-MFA integrates measurements of 13C enrichment in metabolites to create quantitative maps of flux distributions. plos.org Software like METRAN, OpenFLUX2, and INCA have been developed to perform these complex calculations. creative-proteomics.commit.edu These tools often rely on text-based or XML-based input to define metabolic networks and experimental parameters. oup.com To make this process more accessible, graphical tool suites have been developed, providing an integrated framework for modeling, simulation, and data analysis in 13C-MFA. oup.com

The visualization of labeled metabolomics data is another critical aspect addressed by software solutions. Tools like Escher-Trace, a web-based application, allow researchers to visualize stable isotope tracing data in the context of annotated metabolic pathways. escholarship.org Similarly, Agilent's VistaFlux software offers sophisticated extraction of isotopologue data and flexible visualization on pathways, including animated movies for time-course studies. lcms.cz

The development of these software solutions is a continuous process, with new tools and algorithms regularly being introduced to the scientific community. The availability of open-source platforms has been particularly valuable, fostering collaboration and innovation in the field of labeled metabolomics.

Interactive Data Table of Software Solutions

SoftwarePrimary FunctionKey FeaturesAvailability
DIMet Differential analysis of isotopically resolved metabolomics data.Performs differential and time-series analyses; handles univariate, bi-variate, and multivariate data. oup.comOpen-source oup.com
IsoCor Correction for natural isotope abundances.Ensures accurate quantification of isotopic patterns. escholarship.orgoup.comOpen-source escholarship.org
X13CMS Global analysis of 13C enrichment in untargeted metabolomics.Identifies isotopologue groups for various labeled compounds. nih.govnih.govFreely available nih.gov
geoRge Untargeted detection of stable isotope labeling.Compares isotopologue distributions between labeled and unlabeled samples. researchgate.netN/A
HiResTEC Untargeted analysis of 13C enrichment.Provides a global view of 13C enrichment in metabolites. researchgate.netN/A
METRAN 13C-metabolic flux analysis (MFA).Based on the Elementary Metabolite Units (EMU) framework for tracer experiment design and statistical analysis. mit.eduLicensed by MIT mit.edu
VistaFlux Qualitative flux analysis and visualization.Extracts isotopologue data and provides advanced pathway visualization, including animations. lcms.czProprietary (Agilent) lcms.cz
Escher-Trace Pathway-based visualization of stable isotope tracing data.Corrects for natural isotope abundance and generates publication-quality graphs of metabolite labeling. escholarship.orgOpen-source escholarship.org
p13CMFA Parsimonious 13C metabolic flux analysis.Identifies the solution that minimizes total reaction flux within the 13C MFA solution space. plos.orgOpen-source plos.org
MetaboAnalyst Comprehensive metabolomics data analysis.Web-based platform for statistical analysis, functional annotation, and visualization. numberanalytics.comnih.govWeb-based, freely accessible nih.gov

Detailed Research Findings from Software Application

The application of these software tools in studies utilizing 13C-labeled glucose has yielded significant insights into cellular metabolism across various biological systems. For instance, X13CMS was used to analyze data from fibroblasts labeled with uniformly 13C-labeled glucose, revealing differences in the enrichment of palmitate between proliferating and quiescent cells. nih.gov This demonstrates how such software can uncover unexpected metabolic shifts.

In another example, a comparative analysis of software tools including X13CMS, geoRge, and HiResTEC was performed on three diverse datasets. The study found that while all tools provided a global view of 13C enrichment, geoRge and HiResTEC consistently performed well for the untargeted analysis of all tested datasets. researchgate.net This highlights the importance of selecting the appropriate software for a given experimental design and dataset.

The development of DIMet was illustrated using a real-world dataset from Glioblastoma P3 cell-line samples. oup.com This tool was shown to effectively perform differential and time-series analyses of targeted tracer data, integrating transcriptomics and metabolomics data through network-based visualizations. oup.com

Furthermore, the utility of visual workflows in 13C-MFA has been demonstrated through the development of Omix visualization software plug-ins. oup.com These tools transform the traditionally command-line-driven process of 13C-MFA into a more intuitive and interactive experience, lowering the barrier for experimentalists to perform complex flux analysis. oup.com

Challenges and Future Directions in D Glucose 13c,d7 Research

Methodological Refinements for Accurate Kinetic Isotope Effect Correction in Flux Quantification

The use of isotopically labeled molecules like D-Glucose-13C,d7 is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify intracellular metabolic fluxes. nih.gov However, a significant challenge lies in accounting for the kinetic isotope effect (KIE). The heavier isotopes (¹³C and deuterium) can alter the rates of enzymatic reactions compared to their lighter counterparts (¹²C and ¹H). This effect, if not corrected, can lead to inaccuracies in flux calculations.

Future research is focused on developing more sophisticated methodological refinements to correct for KIEs. This includes creating more comprehensive databases of enzyme-specific KIE values under various physiological conditions. Additionally, advanced computational models are being developed to dynamically incorporate KIE corrections into flux calculations, thereby improving the accuracy of metabolic flux maps. As researchers increasingly use lower concentrations of expensive labeled substrates, the impact of KIE becomes more pronounced, making these corrections even more critical for reliable results. nih.gov

Advancements in Sensitivity and Spatial-Temporal Resolution for Isotopic Imaging Techniques

Visualizing the metabolic fate of this compound within tissues and even single cells offers profound insights into metabolic heterogeneity. Techniques like imaging mass spectrometry and stimulated Raman scattering (SRS) microscopy are at the forefront of this effort. nih.govnih.gov A key challenge is enhancing the sensitivity and the spatial and temporal resolution of these methods to capture dynamic metabolic processes in real-time.

Recent advancements in SRS microscopy, such as the spectral tracing of deuterium (B1214612) (STRIDE) technique, allow for the distinction of C-D bonds in glucose-derived macromolecules, enabling the visualization of newly synthesized lipids, proteins, and glycogen (B147801). nih.gov Future directions aim to further improve the detection limits of these techniques, allowing for the use of lower, more physiologically relevant concentrations of labeled glucose. researchgate.net Innovations in mass spectrometry imaging are also pushing the boundaries of spatial resolution, with the goal of achieving subcellular localization of this compound and its metabolic products. nih.gov Such advancements will be crucial for understanding metabolic reprogramming in complex biological systems like developing organisms and progressing tumors. nih.gov

Development of Novel Data Processing and Computational Algorithms for Large-Scale Isotopic Datasets

The increasing sophistication of analytical techniques for tracking this compound generates vast and complex datasets. A significant bottleneck is the development of robust computational algorithms to process and interpret this information effectively. researchgate.netrsc.org

Current efforts are focused on creating user-friendly software that can automate the analysis of large-scale isotopic data. researchgate.net For instance, the Elementary Metabolite Unit (EMU) approach has significantly reduced the computational power needed to simulate ¹³C labeling in large networks. researchgate.net Future algorithms will need to handle the increasing complexity of multi-isotope labeling experiments and integrate data from multiple analytical platforms. The development of machine learning and artificial intelligence-based approaches holds promise for identifying novel metabolic pathways and regulatory nodes from these large datasets, moving beyond traditional hypothesis-driven research. ethz.ch

Design of Integrated Multi-Isotope Labeling Strategies (e.g., Concurrent ¹³C and Deuterium Labeling)

The dual labeling of this compound with both ¹³C and deuterium offers unique advantages for tracing metabolic pathways. The carbon-13 label allows for tracking the carbon backbone of glucose, while the deuterium label provides information on redox metabolism and the activity of specific dehydrogenases.

Future research will focus on designing more intricate multi-isotope labeling strategies. This could involve using this compound in combination with other labeled nutrients, such as ¹⁵N-labeled amino acids, to simultaneously probe the interplay between different metabolic pathways. nih.gov The strategic placement of deuterium on different positions of the glucose molecule can also provide more detailed information about specific enzymatic reactions. These integrated approaches will provide a more holistic view of cellular metabolism and its regulation.

Expansion of Labeled Glucose Applications to Emerging Biological Systems and Mechanistic Disease Models (excluding human clinical trials)

The application of this compound is expanding beyond well-established cell culture and animal models to more complex and emerging biological systems. This includes its use in studying the metabolism of organoids, microbiomes, and non-model organisms. A significant area of focus is its application in mechanistic disease models to understand how metabolic reprogramming contributes to pathology. nih.govnih.gov

For example, tracking the fate of this compound in cancer models can reveal how tumor cells alter their glucose metabolism to support rapid proliferation. researchgate.netnih.gov In neurodegenerative disease models, it can shed light on impaired neuronal energy metabolism. Future applications will likely involve using this compound to study host-pathogen interactions, the metabolic adaptations of organisms to environmental stress, and the developmental metabolism of complex organisms. nih.gov

Strategies for Bridging Metabolic Flux Data with Transcriptomic and Proteomic Information (Multi-Omics Integration)

A major goal in systems biology is to integrate data from different "omics" layers to gain a comprehensive understanding of cellular function. A key challenge is to effectively bridge metabolic flux data obtained from this compound experiments with transcriptomic (gene expression) and proteomic (protein abundance) information. nih.gov

Several computational strategies are being developed to achieve this integration. One approach involves using transcriptomic or proteomic data to constrain the solution space of metabolic models, leading to more accurate flux predictions. nih.govfrontiersin.orgresearchgate.net For example, if a gene encoding a metabolic enzyme is not expressed, the flux through that reaction can be constrained to zero. nih.gov Future developments will focus on creating more sophisticated models that can quantitatively link changes in gene and protein expression to alterations in metabolic fluxes, providing a more mechanistic understanding of metabolic regulation. frontiersin.orgmdpi.com

Q & A

Basic Research Questions

Q. How can researchers validate the isotopic purity of D-Glucose-13C,d7^{13}\text{C},d_7 in metabolic tracing experiments?

  • Methodological Answer : Isotopic purity (≥97% 2^2H and ≥99% 13C^{13}\text{C}) must be confirmed using mass spectrometry (MS) and NMR spectroscopy . For MS, analyze the mass shift (e.g., M+13 for 13C^{13}\text{C} enrichment) and compare to unlabeled glucose . For NMR, monitor 13C^{13}\text{C} incorporation via distinct chemical shifts (e.g., 90-110 ppm for anomeric carbons) and deuterium substitution patterns . Validate using certified reference materials (COAs) provided by suppliers .
  • Key Tools :

TechniqueParameter MeasuredAcceptable Threshold
HPLC-MSMass shift (M+13)≥99% 13C^{13}\text{C}
2^2H NMRDeuterium integration≥97% 2^2H

Q. What experimental designs are optimal for tracking D-Glucose-13C,d7^{13}\text{C},d_7 metabolism in cell cultures?

  • Methodological Answer : Use minimal media (e.g., M9) with D-Glucose-13C,d7^{13}\text{C},d_7 as the sole carbon source to avoid isotopic dilution . For dynamic flux analysis, combine pulse-chase labeling with GC-MS or LC-MS/MS to quantify 13C^{13}\text{C}-labeled intermediates (e.g., glycolysis/TCA cycle metabolites). Include unlabeled controls to distinguish endogenous vs. tracer-derived signals .
  • Critical Parameters :

  • Cell density: ≤1×106^6 cells/mL to prevent glucose depletion.
  • Incubation time: 24-48 hours for steady-state labeling .

Advanced Research Questions

Q. How can isotopic enrichment discrepancies in D-Glucose-13C,d7^{13}\text{C},d_7 studies be resolved?

  • Case Study : In a 2025 study, inconsistent 13C^{13}\text{C} labeling in glycolytic intermediates was traced to cross-contamination with unlabeled glucose in serum-containing media. Solution: Use serum-free media or dialyzed fetal bovine serum (dFBS) to eliminate unlabeled carbon sources .
  • Analytical Workflow :

Perform isotopomer spectral analysis (ISA) to quantify labeling efficiency.

Validate media composition via HPLC-ELSD for residual glucose .

Adjust tracer concentration (0.5-2.0 mM) based on cell type-specific uptake rates .

Q. What NMR parameters optimize detection of D-Glucose-13C,d7^{13}\text{C},d_7 in protein interaction studies?

  • Methodological Answer : For 13C^{13}\text{C}-edited NMR (e.g., studying glucose-binding proteins like LETM1):

  • Use triple-resonance cryoprobes to enhance sensitivity for low-abundance 13C^{13}\text{C} signals.
  • Set acquisition parameters: 512 scans, 1.5 s relaxation delay, and 13 ppm spectral width .
  • Include 10% D2_2O for lock stabilization and 60 μM DSS for chemical shift referencing .
    • Common Artifacts : Deuteration-induced line broadening; mitigate via non-uniform sampling (NUS) or TROSY-based experiments .

Q. How does deuterium substitution in D-Glucose-13C,d7^{13}\text{C},d_7 affect enzymatic kinetics in glycolysis?

  • Data Contradiction Analysis : Deuterium kinetic isotope effects (KIEs) can slow hexokinase/glucokinase activity by 2-3× due to altered C-H bond cleavage rates. Mitigation strategies:

  • Compare kcatk_{cat} values for deuterated vs. protiated glucose using stopped-flow spectrophotometry .
  • Normalize data using 13C^{13}\text{C}-only labeled glucose as a non-KIE control .

Methodological Best Practices

Sample Preparation for Solubility-Challenged D-Glucose-13C,d7^{13}\text{C},d_7:

  • Dissolve in trace NH4_4OH-adjusted H2_2O (pH ~7.5) to enhance solubility (up to 200 mg/mL) .
  • Avoid organic solvents (e.g., DMSO) unless necessary for in vivo delivery; validate biocompatibility via cytotoxicity assays .

Cross-Validation of Isotopic Labeling in Multi-Omics Workflows:

  • Integrate transcriptomic (RNA-seq) and metabolomic (13C^{13}\text{C}-fluxomics) data to identify discordant pathways (e.g., gluconeogenesis activation under tracer conditions) .
  • Use SIRIUS+CSI:FingerID for MS/MS annotation of deuterated metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.